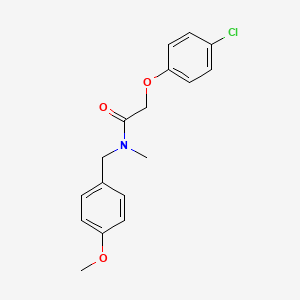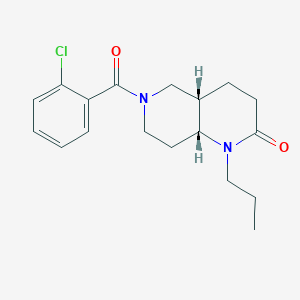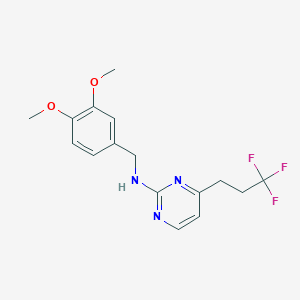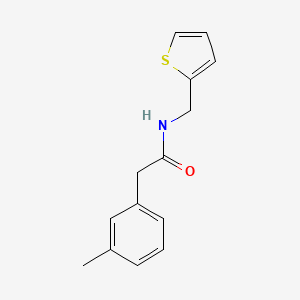![molecular formula C13H24N2O3 B5418194 tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)
tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
Tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate works by inhibiting the activity of specific enzymes known as Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in cancer cell signaling pathways that promote cell growth and proliferation. By inhibiting these enzymes, this compound blocks the signals that promote cancer cell growth and induces cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK and ITK enzymes. This selectivity reduces the potential for off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. In preclinical studies, this compound has exhibited favorable safety and tolerability profiles.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK and ITK enzymes, which makes it a valuable tool for studying cancer cell signaling pathways. This compound has also been shown to enhance the effectiveness of other cancer treatments, which could be useful in combination therapy. However, this compound has limitations in terms of its solubility and stability, which could affect its use in certain experimental settings.
Future Directions
There are several future directions for the development of tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. BTK and ITK enzymes are also involved in the immune system, and this compound has shown promise in preclinical studies for these indications. Another potential application is in combination therapy with other cancer treatments, such as immune checkpoint inhibitors and CAR-T cell therapy. Finally, there is potential for the development of more potent and selective inhibitors of BTK and ITK enzymes, which could improve the effectiveness of cancer treatment.
Synthesis Methods
The synthesis of tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate involves several steps, starting with the reaction of tert-butyl 3-bromo-2-methylpropanoate with 1-piperidinylmethylamine to form tert-butyl 3-(1-piperidinylmethyl)-2-methylpropanoate. This intermediate is then reacted with methyl isocyanate to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell signaling pathways. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
tert-butyl 3-(4-carbamoylpiperidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-11(16)6-9-15-7-4-10(5-8-15)12(14)17/h10H,4-9H2,1-3H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHRVTUYSXHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5418113.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)

![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)
![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)
![1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5418154.png)


![3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5418177.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)
![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)

